molecular formula C14H23N3O3 B3117646 tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate CAS No. 225122-33-8

tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate

Cat. No.: B3117646
CAS No.: 225122-33-8
M. Wt: 281.35 g/mol
InChI Key: PSVFZBCOZRVPDI-UHFFFAOYSA-N
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Description

“tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate” is a chemical compound with the molecular formula C7H12N2O2 . It has an average mass of 156.182 Da and a monoisotopic mass of 156.089874 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbamate group attached to a tert-butyl group and a cyclohexyl group .

Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally related to tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate, such as various platinum(IV) carbamate complexes, has been conducted to explore their synthesis, characterization, and potential applications. These complexes, including those with tert-butyl and other alkyl or aryl groups, have been synthesized and their electrochemical properties studied. Density functional theory has also been used to investigate their electronic structures and to correlate computed adiabatic electron affinities with measured reduction potentials. The biological activity of these complexes against human lung cancer cells and normal cells has been evaluated, showing comparable or slightly better activity than cisplatin in some cases Wilson & Lippard, 2011.

Metabolism Studies

Metabolic studies on compounds with tert-butyl groups, such as m-tert.-butylphenyl N-methylcarbamate, have been performed to understand their biotransformation in insects and mammals. These studies have found that both the tert-butyl group and the N-methyl group undergo hydroxylation, with significant species variation in the metabolism, suggesting different enzymatic pathways for N-demethylation and oxidation of the tert-butyl groups Douch & Smith, 1971.

Biotransformation for Synthesis

Biotransformation using carbonyl reductase from Rhodosporidium toruloides has been applied to synthesize key intermediates for pharmaceuticals like atorvastatin and rosuvastatin. For example, tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate, has been produced with high yield and enantiomeric excess using this biotransformation approach in mono and biphasic media, demonstrating the potential for efficient and environmentally friendly pharmaceutical synthesis Liu et al., 2018.

Vibrational Frequency Analysis

Vibrational frequency analysis and other spectroscopic studies have been conducted on tert-butyl N-(thiophen-2yl)carbamate, providing insights into the molecular structure, electronic properties, and potential applications of tert-butyl carbamate derivatives. These studies contribute to the understanding of the chemical and physical properties of these compounds and their potential utility in various fields Sert et al., 2014.

Properties

IUPAC Name

tert-butyl N-[1-(cyanomethylcarbamoyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-13(2,3)20-12(19)17-14(7-5-4-6-8-14)11(18)16-10-9-15/h4-8,10H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVFZBCOZRVPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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